Benzo[C]thiophene-1-carbonyl chloride

Theoretical Chemistry Heterocyclic Chemistry Aromaticity

Researchers requiring the unique electronic properties of the nonclassical benzo[c]thiophene scaffold often face supply gaps; generic benzo[b]thiophene isomers fail to deliver the low bandgap (~1.0-1.2 eV) needed for NIR-absorbing materials. This acyl chloride is the direct electrophilic solution. - Enables poly(isothianaphthene) with bandgaps 1 eV lower than benzo[b]thiophene-based polymers [6][0†L7-L9]. - Essential for 1,3-disubstituted architectures via Li-Cl exchange, inaccessible from benzo[b]thiophene analogs [7][1†L11-L18]. - Serves as entry to tetrahydrobenzo[c]thiophene bioisosteres retaining GARFT inhibitory activity.

Molecular Formula C9H5ClOS
Molecular Weight 196.648
CAS No. 133179-63-2
Cat. No. B594310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[C]thiophene-1-carbonyl chloride
CAS133179-63-2
SynonymsBenzo[c]thiophene-1-carbonyl chloride (9CI)
Molecular FormulaC9H5ClOS
Molecular Weight196.648
Structural Identifiers
SMILESC1=CC2=CSC(=C2C=C1)C(=O)Cl
InChIInChI=1S/C9H5ClOS/c10-9(11)8-7-4-2-1-3-6(7)5-12-8/h1-5H
InChIKeyONGCXHZOGJFNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]thiophene-1-carbonyl chloride: Building Block for Heterocycles & Materials


Benzo[C]thiophene-1-carbonyl chloride (CAS 133179-63-2), also known as 2-benzothiophene-1-carbonyl chloride or isothianaphthene-1-carbonyl chloride, is a reactive acyl chloride derivative of the benzo[c]thiophene heterocyclic system. The parent benzo[c]thiophene (isothianaphthene) is a nonclassical 14π-electron aromatic system featuring a "tetravalent sulfur" atom, which distinguishes it fundamentally from its more common and thermodynamically stable isomer, benzo[b]thiophene [1]. The compound serves as a key electrophilic intermediate for introducing the 1-carbonylbenzo[c]thiophene moiety into target molecules, enabling access to a range of derivatives with applications spanning medicinal chemistry, organic semiconductors, and low-bandgap conductive polymers [2]. Its predicted physicochemical properties include a molecular formula of C9H5ClOS, a molecular weight of 196.65 g/mol, a predicted boiling point of 324.9±15.0 °C, and a predicted density of 1.410±0.06 g/cm³ .

Acyl Chloride Reactivity Enables amide, ester, and thioester coupling for introducing the benzo[c]thiophene-1-carbonyl moiety.
Nonclassical Aromatic System 14π-electron o-quinonoid motif with tetravalent sulfur supports cycloaddition and distinct electrophilic substitution.
Low‑Bandgap Polymer Precursor Key building block for poly(isothianaphthene) derivatives; enables near‑IR absorbing materials research.

Why Generic Substitutes Cannot Replace Benzo[c]thiophene-1-carbonyl chloride


Simple substitution of benzo[c]thiophene-1-carbonyl chloride with seemingly analogous benzo[b]thiophene carbonyl chlorides (e.g., benzo[b]thiophene-2-carbonyl chloride, benzo[b]thiophene-3-carbonyl chloride, or 1-benzothiophene-5-carbonyl chloride) is not scientifically valid due to fundamental differences in electronic structure, aromatic stabilization, and reactivity that directly impact the properties of downstream products. The benzo[c]thiophene nucleus possesses a nonclassical 14π-electron o-quinonoid structure with a tetravalent sulfur atom, resulting in markedly lower aromatic stabilization energy and higher reactivity compared to the classical 10π-electron benzo[b]thiophene system [1]. This electronic distinction translates to different regioselectivity in electrophilic substitution, altered cycloaddition behavior, and significantly lower bandgap in polymeric derivatives—properties that cannot be replicated by benzo[b]thiophene-based alternatives [2]. For applications requiring specific optoelectronic performance or unique heterocyclic architecture, generic substitution with the more readily available benzo[b]thiophene isomers will yield functionally distinct materials and potentially inactive compounds, as evidenced by comparative studies showing that benzo[b]thiophene analogs fail to deliver the desired electro-optical properties in materials applications [3].

Electronic Architecture
Benzo[c]thiophene has a nonclassical 14π-electron o‑quinonoid system vs. the classical 10π‑electron benzo[b]thiophene; thermodynamic stability and cycloaddition reactivity may shift.
Regioselectivity Divergence
Electrophilic substitution occurs at position 5 (benzo[c]) vs. position 3 (benzo[b]); substitution patterns may not transfer directly.
Polymer Performance
Poly(isothianaphthene) bandgap ~1.0–1.2 eV vs. >2.0 eV for benzo[b] analogs; generic substitution may yield functionally distinct optoelectronic materials.

Differentiation Evidence: Benzo[c]thiophene-1-carbonyl chloride vs. Analogs


Aromatic Stabilization: Benzo[c]thiophene vs. Benzo[b]thiophene

The benzo[c]thiophene scaffold exhibits substantially lower aromatic stabilization energy compared to its benzo[b]thiophene isomer, a fundamental thermodynamic difference that drives the unique reactivity of benzo[c]thiophene-1-carbonyl chloride. The parent benzo[c]thiophene is a nonclassical 14π-electron o-quinonoid system with a tetravalent sulfur atom, whereas benzo[b]thiophene is a classical 10π-electron aromatic system with divalent sulfur [1]. This structural distinction results in benzo[c]thiophene being less thermodynamically stable but significantly more reactive in cycloaddition and electrophilic substitution reactions—properties that are retained in its carbonyl chloride derivative and cannot be replicated by any benzo[b]thiophene carbonyl chloride analog [2].

Aromatic stabilization
Class‑level
Benzo[c]thiophene: Nonclassical 14π‑electron o‑quinonoid system with tetravalent sulfur; lower aromatic stabilization energy. Benzo[b]thiophene: Classical 10π‑electron system with higher thermodynamic stability.
Supports unique cycloaddition and substitution reactivity context.
Qualitative thermodynamic distinction; reported.
Theoretical Chemistry Heterocyclic Chemistry Aromaticity

Electrophilic Substitution Regioselectivity: Benzo[c] vs. Benzo[b]thiophene

Electrophilic substitution in the benzo[c]thiophene system occurs with fundamentally different regioselectivity compared to benzo[b]thiophene, a critical consideration for planning downstream derivatization of benzo[c]thiophene-1-carbonyl chloride. Studies on 1,3-dihydrobenzo[c]thiophene 2,2-dioxides demonstrate that electrophilic substitution occurs preferentially at the 5-position, with the presence of electron-withdrawing substituents at this position hindering further substitution, while electron-releasing substituents at positions 5 and 6 direct an electrophile to position 4 [1]. In contrast, benzothiophenes (benzo[b]thiophenes) undergo electrophilic substitution at position 3 unless directed to position 2 by substitution effects, and electrophilic substitution in the fused thiophene ring is slower than in isolated thiophene . This positional selectivity distinction means derivatives prepared from benzo[c]thiophene-1-carbonyl chloride will possess substitution patterns that are chemically inaccessible from benzo[b]thiophene-based starting materials.

Regioselectivity
Class‑level
Benzo[c]thiophene system: Preferential electrophilic substitution at position 5. Benzo[b]thiophene system: Substitution at position 3 (or position 2 under directing effects).
Supports distinct substitution pattern synthesis.
Observed in 1,3‑dihydrobenzo[c]thiophene dioxide studies.
Organic Synthesis Regioselectivity Electrophilic Aromatic Substitution

Low-Bandgap Polymer Performance: Poly(isothianaphthene) vs. Poly(benzo[b]thiophene)

Poly(isothianaphthene)—the polymer derived from the benzo[c]thiophene scaffold—exhibits one of the lowest bandgaps among all conjugated organic polymers, a property that directly translates from the unique electronic structure of the monomer and is retained in polymers synthesized using benzo[c]thiophene-1-carbonyl chloride as a building block. The literature consistently identifies poly(isothianaphthene) as a low-bandgap polymer with bandgap values approximately 1.0–1.2 eV, substantially lower than poly(benzo[b]thiophene) derivatives which typically exhibit bandgaps >2.0 eV [1]. This reduced bandgap is attributed to the quinonoid character of the benzo[c]thiophene repeat unit, which is stabilized in the polymer backbone and cannot be replicated using benzo[b]thiophene monomers [2]. The resulting materials exhibit enhanced near-infrared absorption and improved charge transport characteristics, making them uniquely suited for photovoltaic and electrochromic applications [3].

Polymer bandgap
Class‑level
Poly(isothianaphthene) bandgap ~1.0–1.2 eV; poly(benzo[b]thiophene) derivatives >2.0 eV.
Supports near‑IR absorbing polymer design.
Approximately 0.8–1.0 eV lower bandgap; reported.
Organic Electronics Conductive Polymers Bandgap Engineering

1-Position Acyl Chloride: 1,3-Disubstituted Benzo[c]thiophenes

The 1-position carbonyl chloride functionality of benzo[c]thiophene-1-carbonyl chloride enables the synthesis of 1,3-disubstituted benzo[c]thiophene architectures—a specific substitution pattern that has been demonstrated to exhibit enhanced electro-optical properties suitable for materials science applications [1]. Synthetic methodology has been established for converting benzo[c]thiophene-1-carbonyl chloride into 1-acyl-3-chlorobenzo[c]thiophenes via lithium-chlorine exchange followed by reaction with electrophiles, providing access to derivatives that cannot be efficiently prepared from benzo[b]thiophene carbonyl chlorides due to the distinct electronic environment and reactivity of the benzo[c]thiophene nucleus [2]. The 1,3-disubstituted benzo[c]thiophene motif is particularly valuable for developing electro-optical materials and organic semiconductors where precise control of molecular architecture is essential for tuning optoelectronic properties [3].

1,3‑Disubstitution access
Method context
Lithium‑chlorine exchange enables 1‑acyl‑3‑chlorobenzo[c]thiophenes; not efficiently prepared from benzo[b] analogs.
Supports electro‑optical material scaffold synthesis.
Synthetic methodology reported.
Heterocyclic Synthesis Cross-Coupling Electro-Optical Materials

Tetrahydrobenzo[c]thiophene Derivatives: GARFT Inhibition and Antitumor Activity

Tetrahydrobenzo[c]thiophene-containing analogs of the antifolate DDATHF (5,10-dideaza-5,6,7,8-tetrahydrofolic acid) have been synthesized and evaluated for in vitro cytotoxicity, GARFT (glycinamide ribonucleotide formyltransferase) inhibition, and FPGS (folylpolyglutamate synthetase) affinity as potential antitumor agents [1]. While benzo[c]thiophene-1-carbonyl chloride itself is a synthetic intermediate rather than a bioactive compound, the tetrahydrobenzo[c]thiophene scaffold—accessible via reduction of benzo[c]thiophene derivatives prepared from this acyl chloride—demonstrates measurable biological activity distinct from benzo[b]thiophene-containing analogs. The replacement of the 1',4'-phenylene region in DDATHF with a 4,5,6,7-tetrahydrobenzo[c]thiophene nucleus yields compounds with retained GARFT inhibition and cytotoxic activity, confirming that the benzo[c]thiophene scaffold can function as a bioisosteric replacement with distinct pharmacological properties compared to benzo[b]thiophene-based alternatives [1].

Bioisosteric scaffold
Class‑level
Tetrahydrobenzo[c]thiophene DDATHF analogs retain GARFT inhibition and cytotoxicity context.
Supports antifolate target engagement research.
In vitro enzyme inhibition; reported.
Medicinal Chemistry Antitumor Agents Folate Antagonists

Application Scenarios for Benzo[c]thiophene-1-carbonyl chloride


Low-Bandgap Conjugated Polymers for Photovoltaics and Electrochromics

Procure benzo[c]thiophene-1-carbonyl chloride as the monomeric precursor for synthesizing poly(isothianaphthene) derivatives with bandgaps of approximately 1.0–1.2 eV—substantially lower than the >2.0 eV bandgaps achievable with benzo[b]thiophene-based polymers [1]. The compound serves as the critical electrophilic building block for introducing the 1-carbonylbenzo[c]thiophene moiety into polymerizable monomers, enabling the fabrication of near-infrared-absorbing materials for bulk heterojunction photovoltaic cells, electrochromic devices, and organic field-effect transistors. Soluble polymer derivatives can be prepared via incorporation of alkyl or tert-butyl substituents, as demonstrated in the synthesis of processable poly(isothianaphthene) derivatives [2].

1,3-Disubstituted Benzo[c]thiophenes for Electro-Optical Materials

Utilize benzo[c]thiophene-1-carbonyl chloride as the key synthetic intermediate for accessing 1,3-disubstituted benzo[c]thiophene architectures via lithium-chlorine exchange methodology [1]. This approach enables the preparation of 1-acyl-3-chlorobenzo[c]thiophenes and related derivatives that serve as precursors to dithienylbenzo[c]thiophenes and other extended π-conjugated systems with tunable electro-optical properties. The 1,3-disubstitution pattern is uniquely accessible from benzo[c]thiophene-based starting materials and is not efficiently prepared from any benzo[b]thiophene carbonyl chloride analog, making this compound essential for research groups developing novel organic semiconductors and nonlinear optical materials [2].

Tetrahydrobenzo[c]thiophene Bioisosteres for Antitumor Drug Discovery

Employ benzo[c]thiophene-1-carbonyl chloride to access the 4,5,6,7-tetrahydrobenzo[c]thiophene scaffold, a validated bioisosteric replacement for the 1',4'-phenylene region in antifolate antitumor agents such as DDATHF [1]. Subsequent reduction of the benzo[c]thiophene nucleus yields the saturated tetrahydrobenzo[c]thiophene core, which has demonstrated retention of GARFT inhibitory activity and in vitro cytotoxicity when incorporated into folate antagonist frameworks. This bioisosteric strategy is not replicable with benzo[b]thiophene derivatives, which possess different spatial orientation and electronic characteristics, making benzo[c]thiophene-1-carbonyl chloride a differentiated building block for medicinal chemistry programs targeting folate-dependent pathways [1].

Isothianaphthene Oligomers for Electrochemical Studies

Use benzo[c]thiophene-1-carbonyl chloride as a synthetic entry point to bi- and tri-isothianaphthene-α,ω-dicarbaldehydes and related oligomers for fundamental electrochemical characterization [1]. These oligomeric systems provide valuable structure-property relationship data for understanding charge transport, redox behavior, and electronic delocalization in extended benzo[c]thiophene-containing π-systems. The unique electronic structure of the isothianaphthene (benzo[c]thiophene) repeat unit imparts distinct electrochemical signatures and lower oxidation potentials compared to benzo[b]thiophene oligomers, making this compound essential for comparative studies of nonclassical aromatic heterocycles in conductive oligomer and polymer contexts [2].

Application
Selection Property
Validation Focus
Low‑bandgap polymer synthesis
Quinonoid character of isothianaphthene
Bandgap measurement and near‑IR absorption verification
1,3‑Disubstituted benzo[c]thiophene synthesis
Unique 1,3‑substitution pattern
Regioselectivity and structural confirmation
Antifolate target research scaffold
Tetrahydrobenzo[c]thiophene core
GARFT enzyme inhibition assay
Isothianaphthene oligomer electrochemistry
Extended π‑conjugation
Redox potential and charge‑transport analysis
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